
Tetrachlorostannane;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorostannane;hydroxide is a chemical compound that consists of a tin atom bonded to four chlorine atoms and one hydroxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrachlorostannane;hydroxide can be synthesized through the reaction of tin(IV) chloride with water. The reaction typically involves the following steps:
- Dissolving tin(IV) chloride in an appropriate solvent such as ethanol.
- Adding water to the solution to initiate the hydrolysis reaction.
- The reaction proceeds under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of tin(IV) chloride. The process is optimized to achieve high yield and purity of the compound. The reaction conditions, such as temperature, concentration, and pH, are carefully monitored and controlled.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachlorostannane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxide groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide.
Reduction: Lower oxidation state tin compounds such as tin(II) chloride.
Substitution: Compounds with substituted ligands, such as tin hydroxides.
Wissenschaftliche Forschungsanwendungen
Tetrachlorostannane;hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of tetrachlorostannane;hydroxide involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The hydroxide group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Tetrachlorostannane;hydroxide can be compared with other similar compounds, such as:
Tin(IV) chloride: Lacks the hydroxide group and has different reactivity and applications.
Tin(II) chloride: Has a lower oxidation state and different chemical properties.
Tin hydroxide: Contains hydroxide groups but lacks the chlorine atoms.
Uniqueness
This compound is unique due to its combination of chlorine and hydroxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64083-61-0 |
|---|---|
Molekularformel |
Cl4HOSn- |
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
tetrachlorostannane;hydroxide |
InChI |
InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-5 |
InChI-Schlüssel |
KKHJTSPUUIRIOP-UHFFFAOYSA-I |
Kanonische SMILES |
[OH-].Cl[Sn](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




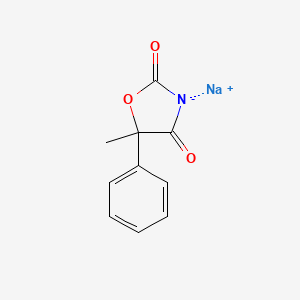
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
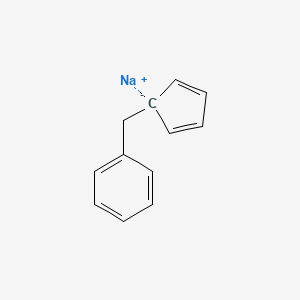

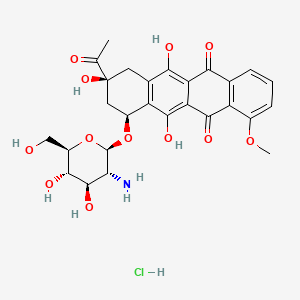
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
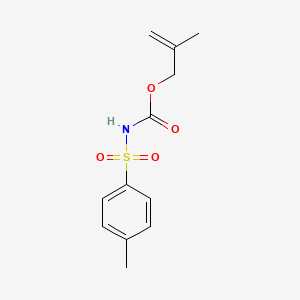

![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
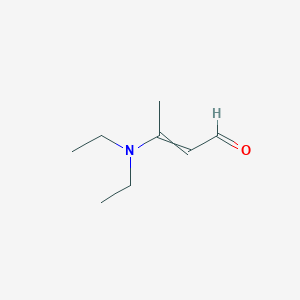
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
